molecular formula C13H14N2O2S B5751134 1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 340216-39-9

1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5751134
CAS No.: 340216-39-9
M. Wt: 262.33 g/mol
InChI Key: PPFIUHOFFIXOHR-UHFFFAOYSA-N
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Description

1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound with a molecular formula of C14H14N2O2S. It is commonly known as thioxodihydro-pyrimidinedione and has been the subject of numerous scientific studies due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of glucose and insulin in diabetic rats.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as an anti-viral agent, as preliminary studies have shown promising results. Additionally, further studies can be conducted to investigate its potential as an anti-diabetic agent and its ability to inhibit the growth of cancer cells.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential as a therapeutic agent. Its synthesis method yields a high purity product with a good yield. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has potential as an anti-diabetic agent. Its mechanism of action is not fully understood, which presents a challenge for optimizing its therapeutic potential. However, future research can be conducted to explore its potential as an anti-viral agent, anti-diabetic agent, and cancer cell growth inhibitor.

Synthesis Methods

The synthesis of 1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-isopropylbenzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that it has potential as an anti-diabetic agent and can inhibit the growth of cancer cells.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8(2)9-3-5-10(6-4-9)15-12(17)7-11(16)14-13(15)18/h3-6,8H,7H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFIUHOFFIXOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150895
Record name Dihydro-1-[4-(1-methylethyl)phenyl]-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340216-39-9
Record name Dihydro-1-[4-(1-methylethyl)phenyl]-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340216-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-1-[4-(1-methylethyl)phenyl]-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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